(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one
Description
Properties
CAS No. |
101560-11-6 |
|---|---|
Molecular Formula |
C13H15FO |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(Z)-2-fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-13(2,3)9-11(14)12(15)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
InChI Key |
SGMHWWWYQRUASY-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(/C(=O)C1=CC=CC=C1)\F |
Canonical SMILES |
CC(C)(C)C=C(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The primary synthetic route involves a two-step process: aldol condensation followed by selective fluorination . The starting materials include benzaldehyde and 4,4-dimethylpentanone , which undergo base-catalyzed condensation to form an α,β-unsaturated ketone intermediate.
Aldol Condensation Step :
In the presence of a base (e.g., NaOH or KOH), 4,4-dimethylpentanone undergoes deprotonation to form an enolate ion. This enolate attacks the carbonyl carbon of benzaldehyde, yielding a β-hydroxy ketone intermediate. Subsequent dehydration generates the α,β-unsaturated ketone, 4,4-dimethyl-1-phenylpent-2-en-1-one . The reaction typically employs polar solvents (e.g., ethanol or water) and elevated temperatures (50–80°C) to drive dehydration.
Fluorination Step :
The α,β-unsaturated ketone is then subjected to fluorination using electrophilic agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The enolate form of the ketone reacts with Selectfluor, introducing fluorine at the α-position (C2) adjacent to the carbonyl group. The reaction is conducted in aprotic solvents (e.g., DMF or acetonitrile) at room temperature to prevent over-fluorination.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
- Base Strength : Strong bases (e.g., LDA) enhance enolate formation but may lead to side reactions. Weak bases (e.g., K₂CO₃) are preferred for controlled fluorination.
- Solvent Polarity : Polar aprotic solvents stabilize the enolate and improve fluorinating agent solubility.
- Temperature : Lower temperatures (0–25°C) favor Z-isomer formation by minimizing thermal equilibration.
| Parameter | Optimal Condition | Effect on Selectivity/Yield |
|---|---|---|
| Base | KOH or NaOH | 85–90% enolate formation |
| Solvent | DMF | 78% fluorination efficiency |
| Temperature | 25°C | >95% Z-isomer |
Stereochemical Control
The (2Z)-configuration is achieved through steric hindrance and kinetic control . Bulky substituents (e.g., 4,4-dimethyl groups) favor the Z-isomer by preventing free rotation of the double bond post-fluorination. Additionally, rapid quenching of the reaction mixture preserves the kinetic product.
Alternative Fluorination Strategies
Electrophilic Fluorination Agents
Beyond Selectfluor, N-fluorobenzenesulfonimide (NFSI) and Accufluor® have been explored. NFSI offers milder conditions but requires longer reaction times (24–48 hours).
Nucleophilic Fluorination Approaches
Nucleophilic agents (e.g., KF or CsF) are less effective due to poor reactivity with α,β-unsaturated ketones. However, phase-transfer catalysts (e.g., tetrabutylammonium fluoride) enhance fluoride ion availability in nonpolar solvents.
Comparative Analysis of Synthetic Pathways
| Method | Yield (%) | Z/E Ratio | Scalability |
|---|---|---|---|
| Aldol + Selectfluor | 72 | 95:5 | High |
| NFSI Fluorination | 65 | 90:10 | Moderate |
| Phase-Transfer Fluor | 58 | 85:15 | Low |
The aldol-Selectfluor route remains superior in yield and stereoselectivity, making it the industrial standard.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (10–30% v/v). The target compound elutes at Rf = 0.4–0.5.
Spectroscopic Data
- Molecular Formula : C₁₃H₁₅FO
- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.82 (d, J = 12.4 Hz, 1H, CH-F), 2.95 (s, 2H, CH₂), 1.25 (s, 6H, (CH₃)₂).
- ¹³C NMR : δ 192.1 (C=O), 149.6 (C-F), 134.2–128.4 (Ar-C), 42.3 (C(CH₃)₂).
Scalability and Industrial Applications
The aldol-fluorination method scales efficiently to multi-kilogram batches, with >70% yield in pilot plants. The compound’s α,β-unsaturated fluoroketone structure is pivotal in synthesizing antineoplastic agents and kinase inhibitors , leveraging fluorine’s electronegativity to enhance binding affinity.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4,4-dimethyl-1-phenylpent-2-en-1-one or 4,4-dimethyl-1-phenylpentanoic acid.
Reduction: Formation of 2-fluoro-4,4-dimethyl-1-phenylpentane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of fluorinated enones, which are compared below with structurally analogous derivatives:
Reactivity and Stability
- Fluorine Substituent: The β-fluoro group in the target compound increases electrophilicity at the α-position compared to non-fluorinated analogs (e.g., 4,4-dimethyl-1-phenylpent-2-en-1-one). This enhances its utility in nucleophilic additions or cycloadditions.
- Crystallinity: The Z-configuration and fluorine atom may promote dense crystal packing via C–F···H or C=O···H interactions, as observed in related fluorinated enones .
Research Findings and Data Gaps
- Synthesis: No explicit synthesis route is documented in the provided evidence. However, analogous fluorinated enones are typically prepared via Claisen-Schmidt condensations or fluorination of preformed ketones .
- Spectroscopic Data: Fluorine NMR (¹⁹F NMR) would show a deshielded signal near δ -120 ppm, consistent with β-fluoroenones. IR spectroscopy would reveal strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
Biological Activity
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one, commonly referred to as (Z)-2-fluoro-1-phenylpent-2-en-1-one , is a fluorinated compound with potential biological applications. Its molecular formula is and it has garnered interest due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Weight : 178.203 g/mol
- Molecular Formula :
- LogP : 3.1327 (indicating moderate lipophilicity)
The biological activity of (Z)-2-fluoro-1-phenylpent-2-en-1-one can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes such as tubulin polymerization and inducing apoptosis.
In Vitro Studies
Recent research has demonstrated that (Z)-2-fluoro-1-phenylpent-2-en-1-one exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via ROS generation |
| HeLa | 20 | Disruption of tubulin polymerization |
| MCF7 (Breast) | 25 | Cell cycle arrest |
Case Studies
A notable study investigated the effects of (Z)-2-fluoro-1-phenylpent-2-en-1-one on A549 cells, revealing that treatment led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP. The study utilized flow cytometry to quantify apoptotic cells, demonstrating a dose-dependent response.
Comparative Analysis with Analogues
Comparative studies have been conducted with other fluorinated compounds to evaluate the relative potency and selectivity of (Z)-2-fluoro-1-phenylpent-2-en-1-one.
Table 2: Comparison with Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| (Z)-2-Fluoro-1-phenylpent-2-en-1-one | 15 | High |
| Fluorinated analogue A | 30 | Moderate |
| Fluorinated analogue B | 25 | Low |
Q & A
Basic Question
- Recrystallization : Use solvent pairs like dichloromethane/hexane to remove high-melting-point byproducts.
- Flash chromatography : Employ gradient elution (e.g., 10–30% EtOAc in hexane) to separate isomers or fluorinated impurities .
How can stability issues during long-term characterization be mitigated?
Advanced Question
- Controlled storage : Store under inert atmosphere (argon) at –20°C to minimize oxidation or hydrolysis.
- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
How is the absence of (E)-isomer impurities confirmed post-synthesis?
Basic Question
- HPLC analysis : Utilize a chiral column (e.g., Chiralpak® IA) with UV detection at 254 nm to resolve (Z)/(E) isomers.
- Melting point analysis : A sharp melting point indicates high stereochemical purity .
What computational models predict biological target interactions?
Advanced Question
- Molecular docking : Use AutoDock Vina to simulate binding affinities with receptors (e.g., GABA for benzodiazepine analogs).
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Which spectroscopic methods confirm keto-enol tautomerism in this compound?
Basic Question
- NMR : Detect enolic proton signals (δ 12–16 ppm) in deuterated DMSO.
- IR spectroscopy : Identify O–H stretching (~3200 cm) and conjugated C=O stretches (~1650 cm) .
How to design substituent-effect studies on bioactivity?
Advanced Question
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., Cl, CF) at the 4-position.
- In vitro assays : Test inhibition of cytochrome P450 enzymes via fluorometric assays, correlating electronic effects (Hammett σ values) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
